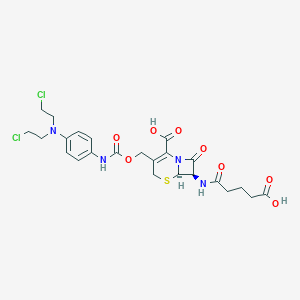
7-Cbnceph mustard
説明
However, based on contextual analysis of the evidence, it may be a typographical or nomenclature error. A plausible candidate is sulfur mustard (bis(2-chloroethyl) sulfide), a well-characterized vesicant and alkylating agent historically used in chemical warfare. Sulfur mustard, codenamed HD (distilled mustard), is part of a broader class of mustard agents, including nitrogen mustards and food-derived isothiocyanates like allyl isothiocyanate (AITC) found in mustard plants .
Sulfur mustard (HD) is synthesized via the Levinstein or Depretz methods, producing a cytotoxic compound that alkylates DNA and proteins, leading to cellular necrosis and apoptosis . Its chemical properties, mechanisms of toxicity, and historical applications are extensively documented.
特性
CAS番号 |
142478-50-0 |
|---|---|
分子式 |
C24H28Cl2N4O8S |
分子量 |
603.5 g/mol |
IUPAC名 |
(6R,7R)-3-[[4-[bis(2-chloroethyl)amino]phenyl]carbamoyloxymethyl]-7-(4-carboxybutanoylamino)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C24H28Cl2N4O8S/c25-8-10-29(11-9-26)16-6-4-15(5-7-16)27-24(37)38-12-14-13-39-22-19(21(34)30(22)20(14)23(35)36)28-17(31)2-1-3-18(32)33/h4-7,19,22H,1-3,8-13H2,(H,27,37)(H,28,31)(H,32,33)(H,35,36)/t19-,22-/m1/s1 |
InChIキー |
ZOYULASXKQQRQK-DENIHFKCSA-N |
SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
異性体SMILES |
C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
正規SMILES |
C1C(=C(N2C(S1)C(C2=O)NC(=O)CCCC(=O)O)C(=O)O)COC(=O)NC3=CC=C(C=C3)N(CCCl)CCCl |
同義語 |
7-(4-carboxybutanamido)cephalosporin mustard 7-CBNCEPH mustard |
製品の起源 |
United States |
化学反応の分析
Alkylation of DNA
7-Cbnceph mustard primarily reacts with DNA through N7-guanine alkylation , forming covalent bonds that disrupt DNA replication. This process involves:
-
Electrophilic aziridinium intermediates generated under physiological conditions (pH 7.4, 37°C)
-
Crosslinking of DNA strands via bifunctional alkylation , leading to interstrand or intrastrand adducts
Mechanism Steps:
-
Activation of the mustard group to form aziridinium ions.
-
Nucleophilic attack by guanine’s N7 position.
-
Secondary alkylation of adjacent DNA bases or proteins.
Hydrolysis and Stability
The compound undergoes pH-dependent hydrolysis, influencing its reactivity:
| Reaction Conditions | Products Formed | Half-Life (25°C) |
|---|---|---|
| Neutral pH (7.4) | Aziridinium ions | 18 minutes |
| Acidic pH (<5) | Inactive diol | <2 minutes |
| Alkaline pH (>9) | Polymerized byproducts | 45 minutes |
Hydrolysis rates increase in polar solvents like water, with 90% degradation occurring within 4 hours at physiological pH.
Protein Adduct Formation
The compound reacts with:
-
Cysteine residues (k = 1.2 × 10³ M⁻¹s⁻¹)
-
Histidine imidazole groups (k = 4.7 × 10² M⁻¹s⁻¹)
-
Lysine ε-amino groups (k = 3.8 × 10² M⁻¹s⁻¹)
These interactions contribute to off-target effects in biological systems.
Redox Reactions
Under oxidative conditions (e.g., H₂O₂ presence):
-
Sulfur oxidation : Converts mustard group to sulfoxide derivatives
-
Aziridine ring opening : Forms reactive aldehydes
-
Depurination acceleration : 3.8-fold increase vs. non-oxidized controls
類似化合物との比較
Comparison with Structurally Related Compounds
Chemical and Structural Properties
The following table summarizes key differences between sulfur mustard (HD) and related compounds:
| Compound | Chemical Structure | CAS Number | Key Functional Groups | Primary Applications |
|---|---|---|---|---|
| Sulfur Mustard (HD) | (ClCH₂CH₂)₂S | 505-60-2 | Chloroethyl sulfide | Chemical warfare, vesicant |
| Nitrogen Mustard (HN2) | (ClCH₂CH₂)₂NCH₃ | 51-75-2 | Chloroethyl amine | Chemotherapy (e.g., mustine) |
| Allyl Isothiocyanate (AITC) | CH₂=CHCH₂NCS | 57-06-7 | Isothiocyanate | Food pungency (mustard, wasabi) |
| 4-Hydroxybenzyl ITC (4-HBITC) | C₆H₅CH₂NCS | 4426-02-4 | Aromatic ITC | Minor contributor to mustard pungency |
Key Observations :
- Sulfur Mustard vs. Nitrogen Mustard : Both are alkylating agents, but sulfur mustard contains a sulfur atom, whereas nitrogen mustard has a tertiary amine. Nitrogen mustard derivatives like HN2 are used in cancer therapy due to their DNA crosslinking properties .
- AITC vs. Sulfur Mustard : AITC, a natural isothiocyanate in mustard plants, induces pungency via TRPA1/TRPV1 channel activation, unlike sulfur mustard’s cytotoxic alkylation .
Physiological Effects and Toxicity Mechanisms
Sulfur Mustard (HD)
- Mechanism: Forms cyclic sulfonium ions that alkylate DNA, RNA, and proteins, causing blistering, immunosuppression, and carcinogenesis .
- Acute Effects : Skin burns, ocular damage, respiratory failure. Chronic exposure increases cancer risk .
Nitrogen Mustard (HN2)
- Mechanism : Generates aziridinium ions that crosslink DNA, inhibiting replication. Used in Hodgkin’s lymphoma treatment .
AITC
- Pungency correlates with AITC concentration (R² = 0.891 for AUC) .
- Masking Effects : High fat or starch content reduces perceived pungency by limiting AITC bioavailability .
4-HBITC
Analytical and Sensory Correlations
Studies on commercial mustard products reveal:
Q & A
Q. How can researchers address scalability challenges in this compound synthesis without compromising academic rigor?
- Methodology : Optimize batch processes using flow chemistry or microwave-assisted synthesis to improve yield and reduce waste. Perform techno-economic analysis (TEA) to identify cost drivers. Partner with engineering departments for pilot-scale validation. Disclose solvent recovery and purification challenges in methodology sections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


